molecular formula C31H56Br2N2O2 B1595467 O3-deacetyl rocuronium bromide CAS No. 15500-65-9

O3-deacetyl rocuronium bromide

Cat. No. B1595467
CAS RN: 15500-65-9
M. Wt: 648.6 g/mol
InChI Key: RKUFZQXWVPBFDX-LKRYSLHCSA-L
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Description

O3-deacetyl rocuronium bromide is a derivative of rocuronium, which is a vecuronium analog used to facilitate tracheal intubation and to relax skeletal muscles during surgery . Rocuronium is a desacetoxy analogue of vecuronium with a more rapid onset of action . It is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia .


Synthesis Analysis

The synthesis of rocuronium bromide has been described in various patents . In one study, LC/MS was used to identify 10 degradation products of rocuronium bromide . The main degradation product, N-desallyl Rocuronium bromide, was reported as an intermediate material in the synthesis of Rocuronium bromide .


Molecular Structure Analysis

The molecular formula of O3-deacetyl rocuronium bromide is C31H56Br2N2O2 . It has an average mass of 648.596 Da and a monoisotopic mass of 646.270813 Da .


Physical And Chemical Properties Analysis

Elderly patients showed increased AUC/D and reduced total Cl compared to young adult patients due to the age-related reduced renal function . Differences in the PK-PD properties of rocuronium in the elderly population are due to changes in drug disposition rather than to alterations in the sensitivity to the drug .

Future Directions

Future work should look at the impact of age on OATP1A2 activity as well as the impact of OATP1A2 pharmacogenetics to the kinetic disposition of rocuronium . Differences in the PK-PD properties of rocuronium in the elderly population are due to changes in drug disposition rather than to alterations in the sensitivity to the drug .

properties

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-29,34-35H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUFZQXWVPBFDX-LKRYSLHCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935114
Record name 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O3-deacetyl rocuronium bromide

CAS RN

15500-65-9
Record name Desdiacetylpancuronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desdiacetylpancuronium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE6O13WP0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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